5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the trifluoromethyl phenyl group and the formation of the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxylic acid
- 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
- Methyl { [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Uniqueness
The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H13F3N2O4 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H13F3N2O4/c20-19(21,22)12-3-1-2-4-13(12)23-18(25)14-10-16(28-24-14)11-5-6-15-17(9-11)27-8-7-26-15/h1-6,9-10H,7-8H2,(H,23,25) |
InChI Key |
FMHZHXFCAVEORU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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